5-Phenylthiophene-2-carbaldehyde
Overview
Description
5-Phenylthiophene-2-carbaldehyde is a compound that belongs to the family of thiophene derivatives, which are known for their interesting chemical and physical properties. These compounds are often studied for their potential applications in various fields such as materials science, pharmaceuticals, and organic electronics.
Synthesis Analysis
The synthesis of thiophene derivatives can be achieved through various methods. One such method is the unexpected domino reaction of vinyl azides with 1,4-dithiane-2,5-diol, which results in the formation of 3,5-disubstituted-4-aminothiophene-2-carbaldehydes. This process is noted for its high efficiency and eco-friendly nature . Additionally, the synthesis of 5-arylthiophene-2-carboxylates, which are closely related to 5-phenylthiophene-2-carbaldehyde, can be performed using microwave-assisted reactions. This method involves the reaction of β-chlorovinyl aldehydes with mercaptoacetates, resulting in higher yields and purity compared to conventional heating methods .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of thiophene derivatives can be investigated both experimentally and theoretically. For instance, the structure of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a compound with a similar phenyl substitution pattern, has been optimized using Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. The results are in agreement with experimental infrared bands, indicating the reliability of these computational methods for analyzing the structure of thiophene derivatives .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including photochemical synthesis. For example, the irradiation of halogenated thiophene carbaldehydes in benzene solution can lead to the formation of phenylthiophene derivatives. The reactivity of iodine-containing compounds is generally higher and more stable under reaction conditions compared to bromine-containing ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives can be elucidated through various analyses. The study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde revealed that the negative electrostatic potential regions are mainly localized over the carbonyl group and mono-substituted phenyl ring, which are potential sites for electrophilic attack. In contrast, positive regions are localized around the para-substituted phenyl and pyrazole ring, indicating possible sites for nucleophilic attack. The first hyperpolarizability of the molecule suggests its role in nonlinear optics . Additionally, the crystal structure of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, another related compound, was determined by X-ray diffraction, revealing the coplanarity of the aldehydic fragment with the adjacent pyrazole ring .
Scientific Research Applications
Polyaromatic Thiophene Structures Synthesis : A new assembly of polyaromatic thiophene structures using 5-Phenylthiophene-2-carbaldehyde has been developed. This process, promoted by GaCl3, involves annulation steps and para-substitution, resulting in structures with intense color and strong UV absorption (Borisov et al., 2019).
Antibacterial and NO Scavenging Capabilities : Arylthiophene-2-carbaldehyde compounds, synthesized via Suzuki-Miyaura cross-coupling, exhibited significant antibacterial and nitric oxide scavenging activities. One compound showed excellent antibacterial activity against Pseudomonas aeruginosa and was also a potent NO scavenger (Ali et al., 2013).
Functionalized Tetrahydrothiophenes Synthesis : Organocatalytic Michael-aldol domino reactions have been used for synthesizing optically active, highly functionalized tetrahydrothiophenes. These compounds are potentially significant in biochemistry, pharmaceutical science, and nanoscience (Brandau et al., 2006).
Photochemical Synthesis of Phenyl-2-Thienyl Derivatives : Irradiation of certain halogenothiophenes, including 5-phenylthiophene-2-carbaldehyde, leads to the formation of phenyl derivatives, showcasing its application in photochemical synthesis (Antonioletti et al., 1986).
Domino Reaction for Aminothiophene Carbaldehydes : A novel domino reaction involving vinyl azides and 1,4-dithiane-2,5-diol has been developed for the synthesis of 3,5-disubstituted-4-aminothiophene-2-carbaldehydes, highlighting another application area for similar compounds (Chen et al., 2014).
Synthesis of Schiff Bases for Optical Properties : Synthesis of azo-based phenylthiophene Schiff bases from 5-phenylthiophene-2-carbaldehyde has been achieved, with an analysis of their crystal structures and optical properties (Shili et al., 2020).
AIE Characteristics of Terthiophene Aldehyde : 2,2':5',2"-terthiophene-5-carbaldehyde (TTA), a compound similar to 5-Phenylthiophene-2-carbaldehyde, displayed aggregation-induced emission (AIE) properties, which are important for practical applications in organic materials (Cheng et al., 2015).
Safety And Hazards
properties
IUPAC Name |
5-phenylthiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8OS/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWHJDHTLFVWSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90940805 | |
Record name | 5-Phenylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylthiophene-2-carbaldehyde | |
CAS RN |
19163-21-4 | |
Record name | 2-Thiophenecarboxaldehyde, 5-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019163214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Phenylthiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90940805 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-phenylthiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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